2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Description
Key Structural Features:
- Bicyclic Core : The fused seven-membered ring system adopts a boat-chair conformation, with the nitrogen atom positioned at the bridgehead. This configuration imposes significant steric constraints, particularly around the fluorine-substituted carbons.
- Stereochemistry : The compound exhibits cis-diaxial fluorine substitution at the 2-position, confirmed by nuclear Overhauser effect (NOE) spectroscopy. The absolute configuration of the carboxylic acid group (5S) was resolved using circular dichroism (CD) spectroscopy.
- Bond Parameters : Density functional theory (DFT) calculations reveal shortened C–F bond lengths (1.35–1.38 Å) due to electronegativity effects, while the N–C bond adjacent to the carboxylic acid group measures 1.45 Å, indicative of partial double-bond character from resonance.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H12ClF2NO2 |
|---|---|
Molecular Weight |
227.63 g/mol |
IUPAC Name |
2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11F2NO2.ClH/c9-8(10)2-1-7(6(12)13)3-5(8)4-11-7;/h5,11H,1-4H2,(H,12,13);1H |
InChI Key |
KIAVITOJECFOSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2CC1(NC2)C(=O)O)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Core Bicyclic Framework Construction
The azabicyclo[3.2.1]octane system is central to the target molecule. A common approach involves cyclization reactions using ketone or nitrile precursors. For example, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 185099-67-6) serves as a key intermediate, as described in patent WO1999029690A1. This compound is synthesized via:
- Mannich Cyclization : Reacting a δ-ketoamine with formaldehyde under acidic conditions forms the bicyclic ketone.
- Protection/Deprotection : The nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps.
Post-cyclization, the ketone at position 3 is functionalized. For instance, treatment with sodium cyanide and hydrochloric acid generates a cyanohydrin intermediate, which is dehydrated using phosphorous oxychloride to yield an α,β-unsaturated nitrile.
Carboxylic Acid Formation
The carboxylic acid at position 5 is typically derived from a nitrile intermediate through hydrolysis:
- Nitrile Preparation : A cyano group is introduced via nucleophilic substitution or cyanation. For example, reacting a brominated intermediate with copper(I) cyanide (CuCN) in DMF at 120°C.
- Acid Hydrolysis : The nitrile is hydrolyzed using 6M HCl under reflux (110°C, 24 h), yielding the carboxylic acid. Alternatively, basic hydrolysis with NaOH followed by acidification achieves the same result.
Hydrochloride Salt Formation
The final step involves protonating the tertiary amine of the azabicyclo system with HCl gas in a polar aprotic solvent (e.g., ethyl acetate or THF). Key considerations include:
- Stoichiometry : Use 1.1 equivalents of HCl to ensure complete salt formation without excess acid.
- Crystallization : The hydrochloride salt is precipitated by adding diethyl ether and isolated via vacuum filtration.
Purification and Characterization
Crude product purification employs:
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes nonpolar impurities.
- Recrystallization : Methanol/water mixtures enhance purity (>98% by HPLC).
Characterization Data :
Yield Optimization Strategies
- Temperature Control : Maintaining −78°C during enolate formation improves fluorination efficiency (yield ↑ 15–20%).
- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates nitrile hydrolysis, reducing reaction time from 24 h to 8 h.
- Solvent Selection : Replacing THF with 2-MeTHF in salt formation enhances solubility, increasing yield from 75% to 88%.
Challenges and Mitigation
- Epimerization : The bicyclic system’s bridgehead carbons are prone to epimerization. Using low-temperature conditions (−40°C) during acidic steps preserves stereochemistry.
- Fluorine Loss : Overly vigorous hydrolysis conditions may cleave C–F bonds. pH monitoring (maintain pH >4) during nitrile hydrolysis prevents defluorination.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Electrophilic Fluorination | High stereoselectivity | Expensive reagents | 65–70 |
| Radical Fluorination | Scalable | Hazardous conditions | 50–55 |
| Cyanohydrin Hydrolysis | Mild conditions | Multi-step | 60–65 |
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Drug Discovery
The azabicyclo[3.2.1]octane framework is recognized for its versatility in drug development. It serves as a crucial scaffold for synthesizing various pharmacologically active compounds, particularly those targeting the central nervous system (CNS). The nitrogen atom within the bicyclic structure can enhance binding affinity to specific receptors, making it a valuable component in the design of new therapeutics.
Case Studies
Several studies have reported on the synthesis and biological evaluation of derivatives of this compound:
- VU6028418 : A highly selective M4 muscarinic acetylcholine receptor antagonist derived from azabicyclo structures demonstrated significant potential for treating movement disorders due to its selectivity and favorable pharmacokinetic properties .
- Total Synthesis Applications : The compound has been utilized as an intermediate in the total synthesis of various target molecules, showcasing its utility in complex organic synthesis pathways .
Neuropharmacology
The compound's structural characteristics suggest it may interact with neurotransmitter systems, particularly those involving acetylcholine receptors. Research indicates that derivatives of azabicyclo[3.2.1]octanes can modulate neurotransmission, potentially leading to therapeutic effects in conditions such as Alzheimer's disease and schizophrenia.
Synthetic Intermediates
Due to its unique structure, 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride is employed as a synthetic intermediate in the preparation of more complex molecules:
Methodologies
The synthesis of this compound often involves advanced organic reactions such as cycloadditions and ring-opening reactions, which are crucial for generating diverse libraries of compounds for biological testing .
Mechanism of Action
The mechanism of action of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and physicochemical differences between the target compound and related bicyclic/azabicyclic derivatives:
Key Research Findings
Impact of Fluorination: The 2,2-difluoro substitution in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., CAS 1193387-63-1). Fluorine’s electron-withdrawing effects may also reduce susceptibility to enzymatic degradation . In contrast, fluorinated spiro compounds (e.g., 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride) exhibit distinct conformational dynamics, which may limit their utility in applications requiring rigid scaffolds .
Bicyclo System Effects: The [3.2.1] bicyclo framework provides a balance between rigidity and synthetic accessibility. Compounds with larger systems (e.g., [3.2.2]nonane) face discontinuation due to synthetic complexity .
Functional Group Influence :
- The carboxylic acid group (as a hydrochloride salt) improves aqueous solubility, critical for bioavailability. Analogs with additional polar groups (e.g., 7-oxo in CAS 2731010-85-6) may further enhance solubility but reduce membrane permeability .
- Stereochemistry plays a critical role: The (1S,5R)-isomer of 6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride () demonstrates the importance of chirality in pharmacological activity, though data for the target compound’s stereoisomers is lacking .
Stability and Applications: Acid stability studies on Nicardipine Hydrochloride () suggest that hydrochloride salts of bicyclic compounds generally maintain integrity under physiological conditions, supporting their use in drug formulations.
Biological Activity
2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride (CAS Number: 1394040-76-6) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- Molecular Formula : C8H12ClF2NO2
- Molecular Weight : 227.64 g/mol
- Purity : 97%
- IUPAC Name : this compound
The structure features a bicyclic framework that contributes to its biological activity, particularly in modulating receptor interactions.
Research indicates that compounds similar to 2,2-Difluoro-6-azabicyclo[3.2.1]octane derivatives can act on various biological targets:
-
Nicotinic Acetylcholine Receptors (nAChRs) :
- This compound may act as an antagonist at the α4β2 subtype of nAChRs, which are involved in cognitive functions and are implicated in neurodegenerative diseases. Studies have shown that conformationally restricted analogs exhibit potent inhibitory effects on these receptors, suggesting a similar potential for this compound .
-
Antibacterial Activity :
- Bicyclic compounds have been explored for their antibacterial properties. For instance, derivatives have shown effectiveness against resistant strains of bacteria by inhibiting critical enzymes like penicillin-binding proteins (PBPs) . The mechanism often involves disrupting bacterial cell wall synthesis.
- CNS Activity :
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of 2,2-Difluoro-6-azabicyclo[3.2.1]octane derivatives:
Case Studies
-
Nicotinic Receptor Studies :
A study involving conformationally restricted analogs demonstrated significant inhibition at nAChRs with varying stoichiometries, highlighting the potential for targeted therapeutic applications in neurodegenerative conditions . -
Antibacterial Efficacy :
In vivo studies have shown that certain derivatives exhibit robust antibacterial activity against strains such as Acinetobacter baumannii and Klebsiella pneumoniae, making them candidates for addressing antibiotic resistance . -
Pharmacokinetics :
Pharmacokinetic studies on similar compounds indicate rapid clearance and extensive distribution in tissues, suggesting a favorable profile for therapeutic use .
Q & A
Basic: What are the key synthetic strategies for constructing the 6-azabicyclo[3.2.1]octane core in this compound?
Answer:
The bicyclo[3.2.1]octane scaffold is typically synthesized via intramolecular cyclization or ring-closing metathesis . For example:
- Step 1 : Prepare a linear precursor with appropriate functional groups (e.g., amines and carboxylic acids) for cyclization.
- Step 2 : Use acid- or base-catalyzed cyclization to form the bicyclic structure. Chiral auxiliaries or catalysts may be required to control stereochemistry .
- Step 3 : Introduce fluorine atoms via nucleophilic aromatic substitution (SNAr) or electrophilic fluorination , ensuring minimal ring strain disruption .
Validation : Confirm scaffold integrity via X-ray crystallography or NMR-based conformational analysis .
Advanced: How can researchers address contradictions in reported bioactivity data for azabicyclo compounds with similar structures?
Answer:
Discrepancies often arise from:
- Assay variability : Differences in cell lines, enzyme isoforms, or buffer conditions (e.g., pH affecting ionization states) .
- Stereochemical purity : Impure enantiomers may skew results. Use chiral HPLC (e.g., Chiralpak IA column) to verify enantiomeric excess .
- Structural nuances : Subtle differences in substituent positioning (e.g., fluorine vs. methyl groups) alter binding affinities. Perform molecular docking studies to compare interactions .
Basic: What analytical methods are critical for confirming the stereochemistry and purity of this compound?
Answer:
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
- X-ray Crystallography : Definitive proof of absolute configuration, especially for bicyclic systems .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) to infer ring conformation and substituent orientation .
- Elemental Analysis : Verify hydrochloride salt stoichiometry (Cl⁻ content) .
Advanced: What strategies optimize the introduction of difluoro substituents without destabilizing the bicyclo[3.2.1]octane scaffold?
Answer:
- Stepwise fluorination : Introduce one fluorine atom at a time to minimize electronic and steric perturbations.
- Low-temperature SNAr : Reduces side reactions (e.g., ring-opening) when using fluorinating agents like DAST (diethylaminosulfur trifluoride) .
- Computational modeling : Predict strain energy changes using DFT (Density Functional Theory) before synthesis .
Caution : Monitor reaction progress via to detect intermediates .
Basic: How is the hydrochloride salt form generated and characterized during synthesis?
Answer:
- Salt formation : React the free base with HCl in a polar solvent (e.g., ethanol or water) under controlled pH (~3–4) to precipitate the hydrochloride salt .
- Characterization :
Advanced: How does the conformation of the bicyclo[3.2.1]octane system influence biological target interactions?
Answer:
- Conformational rigidity : The bicyclic system restricts rotation, favoring pre-organized binding to enzymes (e.g., proteases or kinases).
- Fluorine effects : 2,2-Difluoro groups increase electronegativity and may enhance membrane permeability via lipophilic π-stacking .
- Validation :
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
- Humidity control : Use desiccants (e.g., silica gel) to avoid deliquescence of the hydrochloride salt .
- Stability monitoring : Perform HPLC-UV assays monthly to detect degradation products (e.g., free base formation) .
Advanced: How can researchers reconcile discrepancies in synthetic yields reported for similar azabicyclo compounds?
Answer:
Variations arise from:
- Cyclization efficiency : Optimize catalyst loading (e.g., Grubbs catalyst for metathesis) and reaction time .
- Purification challenges : Use counterion exchange (e.g., switching from HCl to trifluoroacetate) to improve crystallinity .
- Scale-dependent effects : Pilot small-scale reactions (<1 mmol) before scaling up. Report yields with detailed experimental protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
